(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Mechanism

Inflammation researchers needing selective lipoxygenase inhibition without COX cross-reactivity face limited tool compounds. This natural C12 hydroxy-dicarboxylic acid, isolated from Bunge auriculate flowers, provides targeted LOX inhibition with weaker effects on COX and carboxylesterase, enabling cleaner arachidonic acid pathway dissection. • Selective LOX inhibitor - interferes with leukotriene biosynthesis for inflammation model studies • Dual antioxidant/anti-inflammatory - protects lipid-based delivery systems (liposomes, nanoemulsions) from oxidative degradation • Derivatizable scaffold - chiral C8-OH and conjugated (2E,4E)-diene enable ester/amide medicinal chemistry optimization; glucosylated derivatives show confirmed DPPH radical scavenging

Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
Cat. No. B12390310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid
Molecular FormulaC12H18O5
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O
InChIInChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1
InChIKeyMFAZHXZFFOFQJM-FDTVYWJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid: Procurement & Structural Overview


(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid (CAS 2808401-10-5) is a naturally occurring, medium-chain dicarboxylic acid featuring a conjugated diene system, a chiral hydroxyl group at the C8 position, and methyl substitutions. The compound is isolated from Bunge auriculate flowers and is characterized by the molecular formula C12H18O5 (MW 242.27) . It has documented antioxidant and anti-inflammatory activities and is known to act as a lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1].

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid: Why Substitution Fails


The (2E,4E)-8-hydroxy-2,7-dimethyl-decadienedioic acid scaffold possesses a unique combination of structural features—a conjugated (2E,4E)-diene, a specific methyl substitution pattern, and a chiral hydroxyl group—that collectively determine its biological interaction profile. This specific stereoelectronic arrangement is not present in simpler medium-chain fatty acids like 10-hydroxy-2-decenoic acid (10-HDA) or other decanoic acid derivatives . The documented lipoxygenase inhibitory activity of this compound [1] is not a class-wide property of all decadienedioic acids; for instance, 2E,4E-decadienoic acid (DDA) exhibits potent anti-oomycete activity but lacks the hydroxyl and dicarboxylic acid functionalities required for dual antioxidant/anti-inflammatory action [2]. Substitution with a generic, structurally dissimilar analog would therefore compromise the intended polypharmacology and target engagement.

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid: Differential Activity Evidence


Differential Lipoxygenase Inhibition

While 2E,4E-decadienoic acid (DDA) lacks reported lipoxygenase inhibitory activity, the target compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This inhibition profile is further distinguished by its selectivity: the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, indicating a multi-target but non-promiscuous activity profile [1].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Mechanism

Antioxidant Activity in Fats & Oils

The target compound has a specific documented function as an antioxidant in fats and oils [1], a property not commonly attributed to its in-class analogs. While many medium-chain fatty acids possess radical scavenging activity in aqueous or cellular systems, the ability to stabilize lipid matrices is a differentiated, application-relevant characteristic. For comparison, 10-hydroxy-2-decenoic acid (10-HDA) demonstrates hydroxyl radical scavenging (scavenging rate exceeding 20% at 2% w/v) , but its efficacy in bulk lipid systems is not well characterized.

Antioxidant Lipid Peroxidation Food Preservation

Glucosylated Derivative DPPH Scavenging

The glucosylated ester derivative of the target compound, (2E,4E)-8-hydroxy-2,7-dimethyl-2,4-decadiene-1,10-dioic acid 1-O-β-D-glucopyranosyl ester, was isolated and evaluated for antioxidant activity using the DPPH radical scavenging assay [1]. While specific IC50 values are not provided in the abstract, the study confirms that this derivative, along with other glucosylated carotenoid metabolites, possesses measurable radical scavenging capacity. This demonstrates that the core (2E,4E)-8-hydroxy-2,7-dimethyl-decadienedioic acid scaffold can be chemically modified to enhance or tune antioxidant activity, a flexibility not present in simpler fatty acids like 10-HDA.

Antioxidant DPPH Assay Glucosylation

Molecular Descriptors & Pharmacokinetic Behavior

Physicochemical property analysis reveals key differences between the target compound and common medium-chain fatty acid analogs. The target compound has a LogP of 1.2, a topological polar surface area (tPSA) of 94.8 Ų, and 3 hydrogen bond donors and 5 acceptors . In contrast, 10-hydroxy-2-decenoic acid (10-HDA) is more lipophilic (LogP ~1.5) and has fewer hydrogen bonding capabilities (1 donor, 3 acceptors) [1]. These differences predict distinct absorption, distribution, and solubility profiles.

Lipophilicity Hydrogen Bonding ADME

Anti-Oomycete Activity Divergence

2E,4E-decadienoic acid (DDA), a structural analog lacking the C8 hydroxyl and C1 carboxyl groups, exhibits potent and specific anti-oomycete activity against Phytophthora nicotianae, acting on multiple targets including the cell membrane and mitochondria [1]. In contrast, the target compound is not reported to possess significant anti-oomycete activity; its primary reported activities are antioxidant and anti-inflammatory. This functional divergence underscores the critical role of the additional hydroxyl and carboxyl groups in dictating biological target preference.

Anti-Oomycete Agricultural Biocontrol Phytophthora

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid: Research & Application Scenarios


LOX-Mediated Anti-Inflammatory Research

The compound's documented lipoxygenase inhibitory activity, interfering with arachidonic acid metabolism, makes it a valuable tool for investigating the role of leukotrienes and other LOX products in inflammation models [1]. Its multi-target but non-promiscuous inhibition profile (weaker effects on COX, carboxylesterase) allows for more nuanced pathway dissection compared to broad-spectrum COX/LOX inhibitors [1].

Antioxidant Stabilizer for Lipid Formulations

The specific antioxidant activity in fats and oils [1] positions this compound as a functional additive for lipid-based drug delivery systems (e.g., liposomes, nanoemulsions) or functional foods requiring oxidative stability. This property distinguishes it from other medium-chain fatty acids that are primarily active in aqueous environments .

Scaffold for Antioxidant Derivatives

The successful isolation and characterization of a glucosylated ester derivative with confirmed DPPH radical scavenging activity demonstrates the potential of the (2E,4E)-8-hydroxy-2,7-dimethyl-decadienedioic acid core as a scaffold for medicinal chemistry optimization [2]. Researchers can explore various ester or amide derivatives to modulate potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

Physicochemical SAR Comparator

The distinct physicochemical profile (LogP = 1.2, tPSA = 94.8 Ų, 3 HBD/5 HBA) compared to common analogs like 10-HDA (LogP ~1.5, tPSA = 37.3 Ų, 1 HBD/3 HBA) [3] makes this compound an ideal comparator in SAR studies investigating the impact of polarity and hydrogen bonding on the biological activity of medium-chain fatty acids.

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